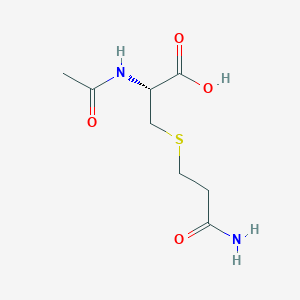

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

説明

特性

IUPAC Name |

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920489 | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81690-92-8 | |

| Record name | N-Acetyl-S-(propionamide)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAGE): A Biomarker of Acrylamide Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAGE), a mercapturic acid derivative, is not recognized for its own intrinsic mechanism of action as a therapeutic agent. Instead, its significance in the scientific and clinical communities lies in its role as a major urinary metabolite of acrylamide (B121943), a potent neurotoxin and probable human carcinogen. Acrylamide is formed in carbohydrate-rich foods during high-temperature cooking processes and is also present in tobacco smoke. Consequently, AAGE serves as a critical biomarker for assessing human exposure to acrylamide from both dietary and environmental sources. This technical guide provides a comprehensive overview of the formation, metabolism, and quantification of AAGE, with a focus on the underlying biochemical pathways and analytical methodologies.

Mechanism of Formation: The Acrylamide Detoxification Pathway

The formation of AAGE is a key step in the detoxification of acrylamide in the body. This process primarily involves the conjugation of acrylamide with glutathione (B108866) (GSH), a major endogenous antioxidant. This reaction is catalyzed by the glutathione S-transferase (GST) family of enzymes. Following this initial conjugation, the resulting glutathione conjugate is further metabolized through a series of enzymatic steps to yield AAGE, which is then excreted in the urine.[1]

The detoxification pathway can be summarized as follows:

-

Glutathione Conjugation: Acrylamide, an electrophilic compound, reacts with the nucleophilic thiol group of glutathione. This reaction is predominantly catalyzed by glutathione S-transferases (GSTs).

-

Sequential Enzymatic Cleavage: The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione conjugate by γ-glutamyltransferase and dipeptidases.

-

N-acetylation: The resulting cysteine conjugate is then N-acetylated by N-acetyltransferase to form this compound (AAGE).

This metabolic conversion renders the acrylamide molecule more water-soluble, facilitating its elimination from the body and reducing its potential for toxicity.

Data Presentation: Quantitative Aspects of AAGE as a Biomarker

The urinary concentration of AAGE is a reliable indicator of recent acrylamide exposure. Quantitative data from various human biomonitoring studies are summarized below.

Table 1: Percentage of Acrylamide Metabolized to AAGE

| Species | Percentage of Acrylamide Dose Excreted as AAGE | Reference |

| Humans | ~34% (of total urinary metabolites) | [2] |

| Rats | ~59% (of total urinary metabolites) | [2] |

Table 2: Urinary AAGE Concentrations in Different Human Populations

| Population | Sample Size | Median AAGE Concentration (ng/mL) | Key Findings | Reference |

| Korean Children (10-13 years) | 31 | 68.1 | Levels varied considerably day-to-day. Exposure to environmental tobacco smoke significantly increased AAGE levels. | [3] |

| South Korean Adults (18-69 years) | 1873 | 30.0 (Geometric Mean) | Smokers had significantly higher AAGE levels than non-smokers (ratio of 3.0). | [4] |

| Smokers vs. Non-smokers (General Population) | - | Smokers: Significantly Higher | Smoking is a major contributor to acrylamide exposure and consequently higher urinary AAGE. | [4] |

| Children vs. Adults | - | Children may have higher levels per kg body weight | Differences in metabolism and dietary habits may contribute to age-related variations in AAGE levels. | [5][6] |

Experimental Protocols: Quantification of AAGE in Urine

The gold standard for the quantification of AAGE in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Experimental Workflow for Urinary AAGE Quantification

Detailed Methodologies

1. Urine Sample Collection and Preparation

-

Collection: First morning void or 24-hour urine samples are typically collected in sterile containers.[7]

-

Storage: Samples should be stored at -20°C or lower until analysis to prevent degradation.[8]

-

Preparation:

-

Thaw urine samples at room temperature and vortex for 30 seconds.

-

Centrifuge the sample at approximately 3000 x g for 10 minutes to pellet any sediment.[9]

-

Transfer a known volume of the supernatant to a clean microcentrifuge tube.

-

Add an internal standard solution (e.g., ¹³C₃-labeled AAGE) to each sample to correct for matrix effects and variations in instrument response.

-

Dilute the sample with the initial mobile phase (e.g., 0.1% formic acid in water) before injection.

-

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute AAGE.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

-

Column Temperature: Maintained at around 40°C to ensure reproducible retention times.

Table 3: Example LC Gradient for AAGE Analysis

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 98 | 2 |

| 1.0 | 98 | 2 |

| 5.0 | 20 | 80 |

| 6.0 | 20 | 80 |

| 6.1 | 98 | 2 |

| 10.0 | 98 | 2 |

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for AAGE and its internal standard are monitored.

Table 4: Example MRM Transitions for AAGE and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| AAGE | 235.1 | 106.1 | 15 |

| AAGE | 235.1 | 134.1 | 12 |

| ¹³C₃-AAGE (Internal Standard) | 238.1 | 109.1 | 15 |

Conclusion

This compound (AAGE) is a well-established and reliable biomarker of exposure to acrylamide. Understanding its formation through the glutathione detoxification pathway is crucial for interpreting biomonitoring data. The quantification of urinary AAGE, primarily through LC-MS/MS, provides a valuable tool for researchers, scientists, and public health professionals to assess acrylamide exposure in human populations, identify sources of exposure, and evaluate the effectiveness of mitigation strategies. The methodologies and data presented in this guide offer a technical foundation for professionals working in toxicology, epidemiology, and drug development to accurately measure and interpret AAGE levels.

References

- 1. Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of acrylamide metabolism in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary concentrations of acrylamide (AA) and N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) and associations with demographic factors in the South Korean population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results of a prospective trial to compare normal urine supersaturation in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinalysis in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Prepare for Urine Tests | Rezus [rezus.lt]

- 8. Preparation for laboratory diagnostics [adealab.com]

- 9. nephro-slovenia.si [nephro-slovenia.si]

AAMA as a Biomarker for Acrylamide Exposure: A Technical Guide

Introduction

Acrylamide (B121943) is a chemical compound that can form in starchy foods during high-temperature cooking processes such as frying, baking, and roasting. Due to its classification as a probable human carcinogen and a known neurotoxin, there is significant interest in accurately assessing human exposure to this compound. Direct measurement of acrylamide exposure is challenging due to its rapid metabolism and short half-life in the body. Consequently, biomarkers of exposure have become essential tools for researchers, scientists, and drug development professionals. Among the most reliable and widely used short-term biomarkers is N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a urinary metabolite of acrylamide. This technical guide provides an in-depth overview of AAMA as a biomarker for acrylamide exposure, including its metabolic pathway, quantitative data from various studies, and detailed experimental protocols for its measurement.

Metabolic Pathway of Acrylamide to AAMA

Acrylamide is primarily metabolized in the liver through two main pathways. One pathway involves the oxidation of acrylamide to its epoxide derivative, glycidamide (B1671898) (GA), a reaction catalyzed by cytochrome P450 2E1 (CYP2E1). The other major pathway, and the one that leads to the formation of AAMA, is the direct conjugation of acrylamide with glutathione (B108866) (GSH). This conjugation is an enzymatic process catalyzed by Glutathione-S-transferases (GSTs).

The resulting glutathione conjugate is then further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by the acetylation of the remaining cysteine conjugate to form AAMA, which is then excreted in the urine. AAMA is considered a reliable biomarker of recent acrylamide exposure, with a half-life of approximately 17 hours in humans.

Quantitative Data on AAMA as a Biomarker

The concentration of AAMA in urine is a direct reflection of recent acrylamide exposure. Numerous studies have quantified AAMA levels in various populations, providing valuable data on exposure from different sources, including diet and smoking. The following tables summarize quantitative AAMA data from a selection of studies.

Table 1: Urinary AAMA Levels in Smokers vs. Non-Smokers

| Population | Smoking Status | N | Mean AAMA Level (ng/mL) | Median AAMA Level (ng/mL) | Range (ng/mL) | Reference |

| German Adults | Smokers | 13 | - | 127 µg/L (≈127 ng/mL) | - | |

| German Adults | Non-smokers | 16 | - | 29 µg/L (≈29 ng/mL) | - | |

| US Adults (NHANES) | Smokers | - | - | 1.20-1.49 µg/kg/d (estimated intake) | - | |

| US Adults (NHANES) | Non-smokers | - | - | 0.45-0.59 µg/kg/d (estimated intake) | - |

Table 2: Urinary AAMA Levels in Different Age Groups

| Population | Age Group | N | Mean AAMA Level (ng/mL) | Median AAMA Level (ng/mL) | Range (ng/mL) | Reference |

| German Children | 5-6 years | 110 | - | 36.0 µg/L (≈36 ng/mL) | - | |

| Korean Children | 10-13 years | 31 | - | 68.1 ng/mL | 15.4 - 196.3 | |

| Spanish Children | - | 612 | 79 (GM) | - | - | |

| European Children (HBM4EU) | 3-18 years | - | - | 78.58 µg/g creatinine (B1669602) (Italy) | - |

Table 3: Urinary AAMA Levels in Occupationally Exposed Individuals

| Industry/Activity | N | Mean AAMA Level | Median AAMA Level | Range | Reference |

| French Fry Frying (no mask) | - | 38.48 µg/g creatinine | - | - | |

| Chemical Production Plant Workers (Non-smokers) | 59 | - | 90th percentile: 537 µmol/mol creatinine | - | |

| Chemical Production Plant Workers (Smokers included) | 72 | - | 90th percentile: 798 µmol/mol creatinine | - |

Experimental Protocols for AAMA Measurement

The gold standard for the quantification of AAMA in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the biomarker. Below is a detailed, synthesized experimental protocol based on common practices reported in the literature.

Sample Collection and Storage

-

Sample Type: First morning void or 24-hour urine collections are typically used. Spot urine samples are also common for large-scale epidemiological studies.

-

Collection Container: Use sterile, polypropylene (B1209903) containers.

-

Preservatives: To prevent bacterial degradation, samples can be collected on ice and frozen as soon as possible. Some protocols may use preservatives like boric acid.

-

Storage: Samples should be stored at -20°C or, for long-term storage, at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for cleaning up and concentrating AAMA from the complex urine matrix.

-

Materials:

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange).

-

Internal standard (e.g., isotope-labeled AAMA, such as D3-AAMA).

-

Methanol (B129727), water, and formic acid (LC-MS grade).

-

Centrifuge.

-

Nitrogen evaporator.

-

-

Procedure:

-

Thaw urine samples to room temperature and vortex to mix.

-

Centrifuge a 1 mL aliquot of urine at approximately 3000 x g for 10 minutes to pellet any precipitate.

-

Transfer a known volume of the supernatant (e.g., 500 µL) to a clean tube.

-

Add the internal standard solution and vortex.

-

Acidify the sample by adding formic acid to a final concentration of approximately 0.1%.

-

Condition the SPE cartridge: Sequentially wash with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the sample: Apply the acidified urine sample to the conditioned SPE cartridge.

-

Wash the cartridge: Wash with 1 mL of 0.1% formic acid in water to remove interfering polar compounds.

-

Elute AAMA: Elute the analyte and internal standard with 1 mL of methanol.

-

Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient might be:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-10 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

AAMA: Precursor ion (m/z) 235.1 → Product ion (m/z) 106.1

-

D3-AAMA (Internal Standard): Precursor ion (m/z) 238.1 → Product ion (m/z) 109.1

-

-

Other Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument used.

-

Data Analysis and Quantification

-

Generate a calibration curve using standards of known AAMA concentrations prepared in a synthetic urine matrix and processed through the same sample preparation procedure.

-

Quantify the AAMA concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Urinary creatinine levels are often measured to normalize for urine dilution, and AAMA concentrations are expressed as µg/g creatinine.

Conclusion

AAMA has been robustly established as a sensitive and specific biomarker for the assessment of recent acrylamide exposure. Its measurement in urine, primarily through LC-MS/MS, provides a reliable method for quantifying internal dose in human populations. The quantitative data consistently demonstrate higher AAMA levels in smokers and children, highlighting significant sources and susceptible populations. The detailed experimental protocol provided in this guide offers a comprehensive framework for researchers and scientists to implement AAMA analysis in their studies. As research into the health effects of acrylamide continues, the use of AAMA as a biomarker will remain a critical tool in understanding exposure-risk relationships and in the development of strategies to mitigate exposure and its potential health consequences.

Toxicokinetics and Half-Life of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the major urinary metabolite of acrylamide (B121943), a compound classified as a probable human carcinogen that is formed in starchy foods during high-temperature cooking.[1][2] Due to its prevalence as a biomarker of acrylamide exposure, a thorough understanding of its toxicokinetics and half-life is crucial for risk assessment and in the development of potential mitigation strategies. This guide provides a comprehensive overview of the current scientific knowledge on the toxicokinetics of AAMA, including its formation, distribution, and excretion, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Acrylamide Metabolism and AAMA Formation

Upon ingestion, acrylamide is absorbed and undergoes metabolic transformation through two primary pathways. One pathway involves the direct conjugation of acrylamide with glutathione (B108866) (GSH), which is then further metabolized to form AAMA. The other major pathway involves the oxidation of acrylamide by cytochrome P450 2E1 to its epoxide derivative, glycidamide (B1671898) (GA). Glycidamide can also be conjugated with GSH and subsequently metabolized to other mercapturic acids, such as N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA).[3]

Quantitative Toxicokinetic Data

The toxicokinetic parameters of AAMA have been investigated in human studies, primarily through the analysis of urine following controlled administration of acrylamide. The data reveals a multi-phasic elimination pattern.

| Parameter | Value | Species | Dose | Study |

| Elimination Half-Life (t½) | ||||

| Initial Phase | ~3.5 hours | Human | 13 µg/kg bw (oral d₃-AA) | Boettcher et al. (2006) |

| Terminal Phase | >10 hours | Human | 13 µg/kg bw (oral d₃-AA) | Boettcher et al. (2006) |

| Estimated | 11 hours | Human | Not specified | Hartmann et al. (2009) (cited in review)[1] |

| Estimated (Acrylamide in urine) | 3.1-3.5 hours | Human | 0.5, 1.0, and 3.0 mg/kg (oral ¹³C₃-AA) | Fennell et al. (2006) |

| Urinary Recovery (% of Acrylamide Dose) | ||||

| AAMA + GAMA (48h) | 55-60% | Human | Not specified | Boettcher et al. (2006) |

| Total Metabolites (24h) | 39.9 - 49.9% | Human | 0.5, 1.0, and 3.0 mg/kg (oral ¹³C₃-AA) | Fennell et al. (2006) |

| Time to Maximum Excretion Rate (Tmax) | ||||

| Broad plateau | 8 - 18 hours | Human | 13 µg/kg bw (oral d₃-AA) | Boettcher et al. (2006) |

Experimental Protocols

The quantification of AAMA in biological matrices, particularly urine, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a generalized experimental protocol based on methodologies cited in the literature.

Sample Collection and Preparation

-

Urine Collection: Urine samples are collected from subjects at specified time intervals following a known or estimated exposure to acrylamide. For kinetic studies, timed urine collections (e.g., 0-2h, 2-4h, 4-8h, etc.) are crucial.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d₃-AAMA) is added to an aliquot of the urine sample. This is essential for accurate quantification by isotope dilution mass spectrometry.

-

Sample Clean-up: Solid-phase extraction (SPE) is a common method for sample clean-up to remove interfering matrix components. The specific SPE sorbent and elution solvents are chosen to retain and then elute AAMA and the internal standard.

LC-MS/MS Analysis

-

Chromatographic Separation: The cleaned-up sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column is typically used to separate AAMA from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both AAMA and its isotope-labeled internal standard are monitored for detection and quantification.

Data Analysis and Pharmacokinetic Modeling

-

Quantification: The concentration of AAMA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AAMA.

-

Pharmacokinetic Analysis: The urinary excretion rate of AAMA is calculated for each collection interval. These data are then used to determine pharmacokinetic parameters such as the elimination half-life, the total amount of AAMA excreted, and the time to reach the maximum excretion rate. Non-compartmental or compartmental models can be applied to analyze the data.

Conclusion

The toxicokinetics of this compound are characterized by its formation as a major metabolite of acrylamide and a multi-phasic elimination, with an initial rapid phase followed by a slower terminal phase. Urinary excretion is the primary route of elimination, and LC-MS/MS is the gold-standard analytical technique for its quantification. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals involved in the study of acrylamide toxicology and the development of related diagnostics and therapeutics. Further research is warranted to fully elucidate the inter-individual variability in AAMA toxicokinetics and its implications for health risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of 5-Hydroxymethylfurfural, Acrylamide, 3-Monochloro-1,2-Propanoldiol and Melamine in Infant Formulas: What Do We Know About These Compounds? [mdpi.com]

The Metabolic Pathway of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a major urinary metabolite of acrylamide (B121943), a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer.[1] Acrylamide is formed in carbohydrate-rich foods during high-temperature cooking and is also used in various industrial processes.[1] The quantification of AAMA in urine serves as a reliable biomarker for assessing human exposure to acrylamide.[2] Understanding the metabolic pathway leading to AAMA formation is crucial for toxicology, risk assessment, and the development of potential therapeutic interventions to mitigate acrylamide toxicity. This technical guide provides an in-depth overview of the core metabolic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Pathway

The biotransformation of acrylamide is primarily a detoxification process, with the formation of AAMA via the mercapturic acid pathway being the major route of elimination.[1][3] This pathway competes with a toxification pathway involving the oxidation of acrylamide to the genotoxic epoxide, glycidamide (B1671898), by cytochrome P450 2E1 (CYP2E1).[4][5]

The formation of AAMA from acrylamide proceeds through a series of enzymatic steps:

-

Glutathione (B108866) Conjugation: The initial and rate-limiting step is the conjugation of acrylamide with the tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs).[3][6] This enzymatic reaction is significantly faster than the non-enzymatic conjugation.[7] Several GST isozymes, including those from the alpha, mu, and pi classes, have been implicated in this conjugation.[8][9]

-

Sequential Peptide Cleavage: The resulting glutathione conjugate, S-(2-carbamoylethyl)glutathione, is then sequentially catabolized.

-

γ-Glutamyl Transpeptidase (GGT): GGT removes the γ-glutamyl moiety, yielding S-(2-carbamoylethyl)cysteinylglycine.[10][11]

-

Dipeptidases: Various dipeptidases then cleave the glycine (B1666218) residue to form S-(2-carbamoylethyl)-L-cysteine.[10][11]

-

-

N-Acetylation: The final step is the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase (NAT), producing the final stable and excretable metabolite, this compound (AAMA).[10][11]

The formed AAMA is then eliminated from the body, primarily through urine.[2]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of acrylamide and the formation of AAMA.

Table 1: Enzyme Kinetic Parameters for Acrylamide Metabolism

| Enzyme | Substrate | Species | System | Km | Vmax | Intrinsic Clearance (CLint) | Reference |

| CYP2E1 | Acrylamide | Rat (untreated) | Isolated Hepatocytes | 0.477 ± 0.100 mM | 6.5 ± 2.1 nmol/h/10⁶ cells | 14 ± 5 µl/h/10⁶ cells | [12] |

| CYP2E1 | Acrylamide | Rat (acetone-treated) | Isolated Hepatocytes | 0.263 ± 0.016 mM | 26.4 ± 3.0 nmol/h/10⁶ cells | 100 ± 12 µl/h/10⁶ cells | [12] |

| GSTs | Acrylamide | Rat | Isolated Hepatocytes | 1.4 mM | 21 nmol/h/10⁶ cells | 15 µl/h/10⁶ cells | [12] |

| GSTs | Glycidamide | Rat | Isolated Hepatocytes | 1.5 mM | 33 nmol/h/10⁶ cells | 23 µl/h/10⁶ cells | [12] |

Table 2: Urinary Excretion of Acrylamide Metabolites in Humans

| Dose (mg/kg) | Route | % of Dose Excreted as AAMA (0-24h) | % of Dose Excreted as Glycidamide-derived Mercapturic Acids (0-24h) | Total % of Dose as Mercapturic Acids (0-46h) | Reference |

| 0.5 | Oral | ~40% (as part of total metabolites) | Detected | - | [13] |

| 1.0 | Oral | ~44% (as part of total metabolites) | Detected | - | [13] |

| 3.0 | Oral | ~35% (as part of total metabolites) | Detected | - | [13] |

| 0.013 | Oral | - | - | 57% | [14] |

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol describes a general method for determining GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). This assay can be adapted to use acrylamide as a substrate, although direct measurement of the acrylamide-GSH conjugate would require a more specific analytical method like HPLC or LC-MS.

Principle: GST catalyzes the conjugation of GSH to the electrophilic center of CDNB. The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to the GST activity.[15][16]

Materials:

-

Phosphate buffered saline (PBS), pH 6.5

-

100 mM CDNB in ethanol

-

100 mM Reduced Glutathione (GSH) in water

-

Sample containing GST (e.g., cell lysate, purified enzyme)

-

Spectrophotometer capable of measuring at 340 nm

-

Cuvettes

Procedure:

-

Prepare Assay Cocktail: For each reaction, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH.[15]

-

Incubation: Add 900 µl of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes to reach thermal equilibrium.[15]

-

Blank Measurement: To a blank cuvette, add 100 µl of the buffer used for the sample and zero the spectrophotometer at 340 nm.[15]

-

Sample Measurement: Add 100 µl of the sample containing GST to the cuvette with the assay cocktail, mix quickly, and immediately start recording the absorbance at 340 nm for 5 minutes.[15]

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

-

Subtract the rate of the blank reaction from the sample reaction rate.

-

Calculate GST activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (ε = 9.6 mM⁻¹cm⁻¹).

-

Activity (µmol/min/mL) = (ΔA₃₄₀/min / 9.6) x (Total reaction volume / Sample volume) x Dilution factor.

-

Quantification of AAMA in Urine by LC-MS/MS

This protocol outlines the key steps for the sensitive and specific quantification of AAMA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Principle: AAMA is extracted from the urine matrix, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry. An isotopically labeled internal standard (e.g., N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine) is used to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[17][18]

Materials:

-

Urine sample

-

Isotopically labeled AAMA internal standard (e.g., AAMA-d4)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., triple quadrupole)

-

Solvents for SPE and LC (e.g., methanol, water, formic acid)

Experimental Workflow:

Procedure Outline:

-

Sample Preparation:

-

A known volume of urine is spiked with a known amount of the isotopically labeled internal standard.[17]

-

The sample is then subjected to solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte.[17]

-

The analyte is eluted from the SPE cartridge, and the eluate is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into the LC-MS/MS system.

-

AAMA and its internal standard are separated on a suitable LC column (e.g., a C18 column).

-

The separated compounds are ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both AAMA and the internal standard are monitored for high selectivity.[17][18]

-

-

Data Analysis:

-

The concentration of AAMA in the original urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AAMA and the internal standard.

-

Conclusion

The formation of this compound is the primary detoxification pathway for acrylamide in humans. This multi-step metabolic process, initiated by glutathione S-transferases, efficiently converts the reactive acrylamide molecule into a stable, water-soluble mercapturic acid that is readily excreted in the urine. The quantitative analysis of AAMA in urine provides a valuable tool for assessing human exposure to acrylamide from dietary and environmental sources. A thorough understanding of this pathway, including the enzymes involved and their kinetics, is essential for researchers and professionals in the fields of toxicology, drug development, and public health to better evaluate the risks associated with acrylamide exposure and to develop strategies to mitigate its potential adverse health effects.

References

- 1. Metabolism of Acrylamide: Interindividual and Interspecies Differences as Well as the Application as Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 81690-92-8 [smolecule.com]

- 3. Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione S-transferase is a good biomarker in acrylamide induced neurotoxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione content, glutathione transferase activity and lipid peroxidation in acrylamide-treated neuroblastoma N1E 115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitivity of glutathione S-transferases to high doses of acrylamide in albino wistar rats: Affinity purification, biochemical characterization and expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diverse action of acrylamide on cytochrome P450 and glutathione S-transferase isozyme activities, mRNA levels and protein levels in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of acrylamide to glycidamide and their cytotoxicity in isolated rat hepatocytes: protective effects of GSH precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of elimination of urinary metabolites of acrylamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. 3hbiomedical.com [3hbiomedical.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

interaction of AAMA with cellular macromolecules

An In-depth Technical Guide to the Interaction of 2-acetoamido-2-deoxy-α-D-glucopyranosyl azide (B81097) (AAMA) with Cellular Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-acetoamido-2-deoxy-α-D-glucopyranosyl azide (AAMA), commonly referred to in its cell-permeable, peracetylated form Ac4GlcNAz (AAMA), is a powerful chemical biology tool for investigating cellular glycosylation. This azido-sugar analog acts as a metabolic chemical reporter, enabling the non-invasive introduction of a bioorthogonal azide handle into cellular glycoconjugates. Once inside the cell, AAMA is metabolized via the hexosamine biosynthetic pathway (HBP) and primarily incorporated into nuclear and cytoplasmic proteins as O-linked N-azidoacetylglucosamine (O-GlcNAz). This modification allows for the selective visualization, enrichment, and identification of O-GlcNAc-modified proteins through a subsequent "click chemistry" reaction with a tagged probe. This guide details the mechanism of AAMA's interaction with cellular macromolecules, provides comprehensive experimental protocols, summarizes key quantitative data, and discusses the cellular pathways affected by this important post-translational modification.

Mechanism of AAMA Interaction with Cellular Macromolecules

The is a multi-step process that leverages the cell's own metabolic machinery. The most commonly used variant is the peracetylated form, tetra-O-acetyl-N-azidoacetylglucosamine (Ac4GlcNAz), whose acetyl groups enhance its cell permeability.[1][2][3]

-

Cellular Uptake and Deacetylation : Ac4GlcNAz passively diffuses across the cell membrane. Once in the cytoplasm, non-specific cellular esterases remove the acetyl groups to liberate the active AAMA (GlcNAz).[1][3]

-

Metabolic Conversion : GlcNAz enters the hexosamine biosynthetic pathway (HBP). It is converted into UDP-N-azidoacetylglucosamine (UDP-GlcNAz), the azido-analog of the natural sugar donor UDP-GlcNAc.[4][5] This conversion is a critical step; however, in some mammalian cells, the UDP-GlcNAc pyrophosphorylase step can be a rate-limiting bottleneck, leading to inefficient labeling with Ac4GlcNAz.[5] Interestingly, the galactose epimer, Ac4GalNAz, is often used as a more robust reporter for O-GlcNAcylation because it is efficiently converted to UDP-GalNAz and then epimerized to UDP-GlcNAz by the enzyme GALE, bypassing the pyrophosphorylase bottleneck.[5][6]

-

Incorporation into Proteins : The primary enzyme responsible for utilizing the UDP-GlcNAz donor is O-GlcNAc Transferase (OGT) . OGT is a highly conserved enzyme found in the nucleus and cytoplasm that catalyzes the addition of the GlcNAz moiety to the hydroxyl groups of serine and threonine residues on a vast number of intracellular proteins.[7][8] This process, known as O-GlcNAcylation, is a dynamic and reversible post-translational modification (PTM) that plays a crucial role in regulating protein function.

-

Bioorthogonal Ligation : The incorporated azide group serves as a bioorthogonal chemical handle. It does not react with any native functional groups within the cell but can be selectively and covalently ligated to a probe molecule containing a complementary functional group, such as an alkyne or a phosphine. This reaction, broadly termed "click chemistry," allows for the attachment of reporter tags like fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[9][10][11]

Signaling Pathways and Cellular Processes

AAMA's primary interaction leads to the modification of proteins involved in the O-GlcNAcylation cycle . This PTM is a critical regulator of cellular physiology, acting as a nutrient sensor through its link to the HBP.[12] O-GlcNAcylation is highly dynamic, with OGT adding the sugar and O-GlcNAcase (OGA) removing it, in a manner analogous to phosphorylation.[8]

Altered O-GlcNAcylation, which can be studied using AAMA, is implicated in:

-

Transcriptional Regulation : Many transcription factors and chromatin-modifying enzymes are O-GlcNAcylated, affecting gene expression.

-

Signal Transduction : O-GlcNAcylation competes with phosphorylation on many signaling proteins, including those in the PI3K-Akt and MAPK pathways, thereby modulating their activity.[13][14]

-

Protein Stability and Function : The modification can alter protein conformation, subcellular localization, and interaction with other proteins.

-

Disease Pathogenesis : Dysregulation of O-GlcNAcylation is linked to numerous human diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[6][15][16] Increased glucose uptake in cancer cells can drive oncogenic pathways partly through increased O-GlcNAcylation.[17]

Quantitative Data on AAMA Interactions

Quantitative analysis is crucial for understanding the efficiency and impact of AAMA as a metabolic probe. The following table summarizes key kinetic data for the interaction of the azido-sugar donor with its primary interacting enzyme, OGT.

| Parameter | Value | Substrates | Enzyme | Source(s) |

| Km (app) | 22 ± 4 µM | UDP-GlcNAz & α-A crystallin peptide | Human OGT | [7] |

| Vmax | 3.6 ± 0.3 µM/min | UDP-GlcNAz & α-A crystallin peptide | Human OGT | [7] |

| Km (app) | 8.7 ± 3.8 µM | α-A crystallin peptide & UDP-GlcNAz | Human OGT | [7] |

| Vmax | 3.9 ± 1.1 µM/min | α-A crystallin peptide & UDP-GlcNAz | Human OGT | [7] |

Note: These kinetic parameters demonstrate that OGT recognizes and utilizes the azido-analog UDP-GlcNAz with efficiency comparable to its natural substrate, validating its use as a metabolic reporter.[7]

Experimental Protocols

The use of AAMA for studying cellular macromolecules involves a sequential workflow of metabolic labeling, bioorthogonal ligation, and downstream analysis.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the incorporation of Ac4GlcNAz into cellular proteins.

-

Cell Culture : Plate mammalian cells of interest (e.g., HeLa, HEK293) in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.

-

Prepare Stock Solution : Dissolve Ac4GlcNAz in sterile DMSO to create a concentrated stock solution (e.g., 25-50 mM). Store at -20°C.[3]

-

Labeling : Replace the existing culture medium with fresh medium containing the desired final concentration of Ac4GlcNAz. A typical starting concentration is 25-75 µM.[2] Include a vehicle-only (DMSO) control.

-

Incubation : Incubate cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time and concentration should be determined empirically for each cell line and experiment.[3]

-

Cell Harvest : After incubation, wash the cells three times with cold PBS to remove excess unincorporated sugar. The cells can then be lysed for downstream applications or fixed for imaging.

Protocol 2: Click Chemistry Ligation (CuAAC) for Proteomic Analysis

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-alkyne probe to AAMA-labeled proteins in a cell lysate.

-

Cell Lysis : Lyse the harvested cells in a buffer containing 1-4% SDS (e.g., 1% SDS, 50 mM Tris pH 8.0) and protease inhibitors. Sonicate the lysate to shear DNA and clarify by centrifugation.[11]

-

Protein Quantification : Determine the total protein concentration of the clarified lysate using a compatible protein assay (e.g., BCA).

-

Prepare Click Reaction Cocktail : For a 1 mg protein sample, prepare a reaction cocktail. The final concentrations may require optimization.

-

Biotin-alkyne probe: 100 µM

-

Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

-

Copper(II) Sulfate (CuSO₄): 1 mM

-

-

Ligation Reaction : Add the click reaction components to the protein lysate. Vortex briefly to mix and incubate at room temperature for 1-2 hours.[18]

-

Protein Precipitation : Precipitate the protein to remove excess reaction reagents using a chloroform/methanol protocol.[11] Resuspend the protein pellet in a buffer suitable for downstream analysis.

Protocol 3: Enrichment and Mass Spectrometry Analysis

This protocol describes the enrichment of biotin-tagged proteins for identification by mass spectrometry.

-

Affinity Purification : Resuspend the protein pellet from Protocol 2 in a buffer compatible with streptavidin binding (e.g., 1.25% SDS in PBS). Incubate the lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.[4][18]

-

Washing : Wash the beads extensively to remove non-specifically bound proteins. A common wash series includes high-salt buffer, low-salt buffer, and a final wash with a buffer like urea (B33335) to denature and remove persistent contaminants.

-

On-Bead Digestion : Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea). Reduce the proteins with DTT, alkylate with iodoacetamide, and perform an overnight tryptic digest directly on the beads.

-

LC-MS/MS Analysis : Collect the supernatant containing the digested peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of fragmentation methods like Electron Transfer Dissociation (ETD) is often preferred as it helps preserve the labile O-GlcNAc modification, aiding in site localization, although CID and HCD can also provide valuable data.[19]

References

- 1. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ac4GlcNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ipo.lbl.gov [ipo.lbl.gov]

- 18. benchchem.com [benchchem.com]

- 19. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine and its Interplay with Oxidative Stress

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is most prominently recognized as a urinary biomarker for exposure to acrylamide (B121943), a compound formed in certain foods during high-temperature cooking.[1][2] Structurally, AAMA is a cysteine derivative, positioning it within a class of compounds known for their significant roles in cellular redox homeostasis. This technical guide delves into the theoretical and potential role of AAMA in the context of oxidative stress. While direct research into the therapeutic antioxidant effects of AAMA is nascent, this document explores its potential mechanisms by drawing parallels with well-studied analogues like N-acetylcysteine (NAC). We will examine the core signaling pathways, present quantitative data on relevant biomarkers, and provide detailed experimental protocols and workflows to facilitate further research in this promising area.

Introduction to this compound (AAMA)

This compound (chemical formula: C₈H₁₄N₂O₄S) is the final product of the detoxification of acrylamide.[1] This process involves the conjugation of acrylamide with glutathione (B108866) (GSH), a critical endogenous antioxidant.[1] This metabolic link to the glutathione system is the primary basis for the hypothesis that AAMA may play a role in modulating oxidative stress.[1]

Key Properties:

-

Origin: A metabolite formed from the reaction of acrylamide with glutathione.[1]

-

Primary Role: Serves as a biomarker for assessing human exposure to acrylamide.[1]

-

Potential Role: Due to its structure as a cysteine derivative, it is hypothesized to possess antioxidant properties, potentially by influencing glutathione levels or interacting with reactive oxygen species (ROS).[1]

The Landscape of Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive products or repair the resulting damage.[4] ROS, such as superoxide (B77818) anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism.[5] When produced in excess, they can inflict damage on crucial cellular components, including lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases.[6][7]

The cellular defense against oxidative stress is multifaceted, relying on both enzymatic and non-enzymatic antioxidants. Key enzymatic players include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[6][8] The most important non-enzymatic antioxidant is glutathione (GSH).[9]

AAMA's Potential Role in Cellular Antioxidant Pathways

While direct evidence is limited, AAMA's structure suggests potential interactions with key antioxidant pathways, primarily the glutathione system and the Nrf2 signaling cascade.

The Glutathione (GSH) System

Glutathione is a tripeptide that serves as a major redox regulator.[10] Its synthesis is dependent on the availability of its constituent amino acids, with cysteine being the rate-limiting precursor.[9][10] Cysteine-donating compounds, like the well-researched N-acetylcysteine (NAC), can effectively replenish intracellular GSH levels, thereby bolstering the cell's antioxidant capacity.[10][11] As a cysteine derivative itself, AAMA could theoretically contribute to the cysteine pool, supporting GSH synthesis and mitigating GSH depletion during periods of high oxidative stress.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[14]

Studies on NAC have demonstrated its ability to activate the Nrf2 pathway, leading to an upregulation of protective enzymes.[12][15][16] It is plausible that AAMA, through its thiol group, could interact with Keap1 in a similar manner, thereby activating this critical defensive pathway.[1]

Quantitative Analysis of Oxidative Stress Markers

The impact of oxidative stress and the efficacy of antioxidant interventions are quantified by measuring various biomarkers. The following tables summarize key markers, their changes under oxidative stress, and the expected modulatory effects of an effective antioxidant.

Table 1: Biomarkers of Lipid Peroxidation

| Biomarker | Description | Change with Oxidative Stress | Measurement Assay |

|---|---|---|---|

| Malondialdehyde (MDA) | A major end-product of polyunsaturated fatty acid peroxidation.[17] | Increase | Thiobarbituric Acid Reactive Substances (TBARS) Assay |

| 4-Hydroxynonenal (4-HNE) | A toxic aldehyde produced from lipid peroxidation.[17] | Increase | ELISA, HPLC, GC-MS |

| 8-isoprostane | A prostaglandin-like compound formed from the free-radical-catalyzed peroxidation of arachidonic acid.[4][18] | Increase | ELISA, LC-MS/MS |

Table 2: Biomarkers of DNA and Protein Damage

| Biomarker | Description | Change with Oxidative Stress | Measurement Assay |

|---|---|---|---|

| 8-oxo-dG | 8-oxo-7,8-dihydro-2'-deoxyguanosine, a major product of DNA oxidation.[4][17] | Increase | ELISA, LC-MS/MS |

| Protein Carbonyls | Formed by the oxidation of protein side chains. | Increase | Spectrophotometry (DNPH assay), ELISA |

| 3-Nitrotyrosine (3-NT) | A marker of nitrosative stress resulting from the reaction of peroxynitrite with tyrosine residues. | Increase | ELISA, HPLC |

Table 3: Indicators of Antioxidant Defense Status

| Biomarker / Enzyme | Description | Change with Oxidative Stress | Measurement Assay |

|---|---|---|---|

| GSH/GSSG Ratio | Ratio of reduced (GSH) to oxidized (GSSG) glutathione; a key indicator of cellular redox state.[19] | Decrease | HPLC, LC-MS/MS, Enzymatic Assays |

| Superoxide Dismutase (SOD) | Enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[8] | Variable (Initial increase, decrease with chronic stress)[8] | Spectrophotometric Assays (e.g., WST-1) |

| Catalase (CAT) | Enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[6] | Decrease | Spectrophotometric Assay (H₂O₂ decomposition) |

| Glutathione Peroxidase (GPx) | Enzyme family that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides using GSH.[9] | Decrease | Spectrophotometric Assays |

Methodologies for Studying AAMA and Oxidative Stress

This section provides standardized protocols for inducing and measuring oxidative stress to evaluate the potential effects of AAMA.

In Vitro Models for Inducing Oxidative Stress

Protocol 5.1.1: Hydrogen Peroxide (H₂O₂) Induced Stress

-

Cell Seeding: Plate cells (e.g., ARPE-19, SH-SY5Y) in a suitable multi-well plate at a predetermined density and allow them to adhere for 24 hours.

-

Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of AAMA. Incubate for a specified period (e.g., 2-4 hours).

-

Induction: Add H₂O₂ to the medium at a final concentration known to induce sublethal oxidative stress (e.g., 100-500 µM, concentration must be optimized for cell type).[20] A control group without H₂O₂ should be included.

-

Incubation: Incubate the cells for the desired duration (e.g., 1-24 hours).

-

Analysis: Proceed with cell viability assays, ROS measurement, or collection of lysates for biomarker analysis.

Protocol 5.1.2: Chemical-Induced Stress (e.g., Carbon Tetrachloride, CCl₄) This protocol is often used for primary hepatocytes or liver cell lines.

-

Cell Preparation: Isolate primary hepatocytes or seed a liver cell line (e.g., HepG2) and culture until ready for experimentation.

-

Treatment: Treat cells with AAMA for a pre-determined time.

-

Induction: Introduce CCl₄ (e.g., 10-20 mM) to the culture medium to induce lipid peroxidation and hepatotoxicity.[7]

-

Incubation: Co-incubate for a period sufficient to induce measurable damage (e.g., 1-3 hours).

-

Analysis: Collect supernatant to measure lactate (B86563) dehydrogenase (LDH) leakage and lyse cells to measure MDA and GSH levels.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol 5.2.1: DCFH-DA Assay This assay uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.

-

Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with AAMA and an oxidative stress inducer as described in Protocol 5.1.1.

-

Dye Loading: Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS).

-

Incubation: Add 100 µL of 10 µM DCFH-DA in PBS to each well. Incubate at 37°C for 30 minutes in the dark.

-

Measurement: Remove the DCFH-DA solution and wash cells again with PBS. Add 100 µL of PBS to each well.

-

Analysis: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[21] Results are often expressed as a fold change relative to the untreated control.

Measurement of Oxidative Damage Biomarkers

Protocol 5.3.1: TBARS Assay for Malondialdehyde (MDA)

-

Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent new lipid peroxidation during the assay.

-

Reaction: Add thiobarbituric acid (TBA) reagent to the sample.

-

Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

-

Cooling: Cool the samples on ice to stop the reaction.

-

Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate MDA concentration using a standard curve prepared with an MDA standard.

Assessment of Antioxidant Enzyme Activity

Protocol 5.4.1: Superoxide Dismutase (SOD) Activity Assay This assay is based on the inhibition of a superoxide-driven reaction.

-

Sample Preparation: Prepare cell or tissue lysates.

-

Assay Principle: Utilize a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). These radicals reduce a detection reagent (e.g., WST-1) to produce a colored formazan (B1609692) dye.

-

Reaction: In a 96-well plate, add the sample lysate, the enzyme working solution (xanthine oxidase), and the substrate working solution (WST-1).

-

Incubation: Incubate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at 450 nm. The SOD activity in the sample will inhibit the color development.

-

Calculation: Calculate the percentage inhibition and determine SOD activity by comparing it to a standard curve.

Cell Viability Assays

Protocol 5.5.1: MTT Assay This colorimetric assay measures metabolic activity as an indicator of cell viability.

-

Cell Treatment: Seed cells in a 96-well plate and treat with AAMA and/or an oxidative stressor.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to a purple formazan product.[22]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Shake the plate gently and measure the absorbance at ~570 nm.

-

Analysis: Express results as a percentage of the viability of the untreated control cells.

Visualizing the Mechanisms: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of the complex biological processes and experimental designs discussed.

References

- 1. Buy this compound | 81690-92-8 [smolecule.com]

- 2. This compound CAS#: 81690-92-8 [m.chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0247489) [hmdb.ca]

- 4. Biomarkers of Oxidative Stress and Inflammation in Chronic Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of antioxidant enzymes and small molecular weight antioxidants in the pathogenesis of age-related macular degeneration (AMD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic antioxidant system in vascular inflammation and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biomolecular Modifications Linked to Oxidative Stress in Amyotrophic Lateral Sclerosis: Determining Promising Biomarkers Related to Oxidative Stress [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Targeting Aberrant Glutathione Metabolism to Eradicate Human Acute Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]

The Toxicological Significance of the AAMA/GAMA Ratio: A Technical Guide for Researchers

Abstract Acrylamide (B121943) (AA), a processing-induced contaminant found in heated starchy foods and tobacco smoke, is classified as a probable human carcinogen. Its toxicology is intrinsically linked to its metabolism. This technical guide provides an in-depth analysis of the toxicological significance of the ratio of its primary urinary mercapturic acid metabolites: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA). AAMA is formed from the direct conjugation of acrylamide with glutathione (B108866), representing a detoxification pathway. Conversely, GAMA is formed after the initial bioactivation of acrylamide to its genotoxic epoxide metabolite, glycidamide (B1671898) (GA), via cytochrome P450 2E1 (CYP2E1). The AAMA/GAMA ratio therefore serves as a critical indicator of the balance between these detoxification and bioactivation pathways. This document details the underlying metabolic pathways, presents quantitative data on metabolite levels in various populations, outlines experimental protocols for their measurement, and explores the downstream toxicological consequences, including oxidative stress and regulated cell death pathways.

Introduction

Acrylamide is a neurotoxic and probably carcinogenic compound that poses a potential risk to human health through dietary sources and smoking.[1][2] Upon absorption, acrylamide is rapidly distributed and metabolized.[3] The assessment of internal exposure and metabolic phenotype is crucial for risk assessment. This is primarily achieved by monitoring urinary biomarkers, namely AAMA and GAMA.[3][4][5]

-

AAMA (this compound): A metabolite formed through the direct detoxification of acrylamide.

-

GAMA (N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine): A metabolite formed from the detoxification of glycidamide (GA), the highly reactive and genotoxic metabolite of acrylamide.[3][6]

Because glycidamide is considered the ultimate carcinogenic agent in acrylamide metabolism, the relative proportion of these two metabolites, expressed as the AAMA/GAMA ratio, provides crucial insights into the metabolic handling of acrylamide and an individual's potential toxicological risk. This guide is intended for researchers, scientists, and drug development professionals to elucidate the significance of this ratio.

The Metabolic Fate of Acrylamide

Acrylamide metabolism proceeds via two principal, competing pathways.[3][7]

Pathway 1: Direct Glutathione Conjugation (Detoxification) Acrylamide can be directly conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. This conjugate is further processed into AAMA, which is then excreted in the urine.[3] This pathway represents a direct detoxification of the parent compound.

Pathway 2: CYP2E1-Mediated Epoxidation (Bioactivation) Alternatively, acrylamide is oxidized by cytochrome P450 isoenzyme 2E1 (CYP2E1) to form glycidamide (GA).[3] Glycidamide is an electrophilic epoxide that is highly reactive and can form adducts with DNA and proteins, contributing to acrylamide's genotoxic and carcinogenic properties.[6][8] Glycidamide is subsequently detoxified by conjugation with GSH to form GAMA, which is then excreted in the urine.[3]

The AAMA/GAMA Ratio as a Toxicological Indicator

The ratio of AAMA to GAMA in urine reflects the balance between the two primary metabolic pathways of acrylamide.

-

High AAMA/GAMA Ratio: Suggests a metabolic preference for the direct detoxification of acrylamide (Pathway 1). This is generally considered a less toxic route as it bypasses the formation of the highly reactive glycidamide intermediate.

-

Low AAMA/GAMA Ratio: Indicates a higher rate of bioactivation via CYP2E1 to form glycidamide (Pathway 2). This may signify an increased risk of genotoxicity, as a larger fraction of the acrylamide dose is converted to its ultimate carcinogenic form before detoxification.

It is important to note that the ratio can be affected by differences in the elimination kinetics of AAMA and GAMA, which may make it an unreliable marker for assessing metabolic polymorphisms between individuals in some contexts.[9] Nonetheless, it remains a valuable tool for understanding metabolic routing. For example, smokers tend to have lower GAMA/AAMA ratios compared to non-smokers, suggesting a relative increase in the bioactivation pathway.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Are AAMA and GAMA Levels in Urine after Childbirth a Suitable Marker to Assess Exposure to Acrylamide from Passive Smoking during Pregnancy?—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. umb.edu.pl [umb.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Physiologically Based Pharmacokinetic (PBPK) Modeling of N-Acetylaspartylglutamate (AAMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the necessary data and experimental protocols required to develop a PBPK model for AAMA. Due to the limited availability of systemic pharmacokinetic data for AAMA, this document focuses on establishing a roadmap for researchers to generate the required parameters.

AAMA: Known Properties and Data

A successful PBPK model is built upon a foundation of accurate physicochemical and biological data. Below is a summary of the currently available information for AAMA.

Physicochemical Properties

AAMA is a dipeptide composed of N-acetylaspartic acid and glutamic acid. Its fundamental properties are detailed in Table 1.

| Property | Value | Source |

| Molecular Formula | C11H16N2O8 | |

| Molar Mass | 304.255 g/mol | |

| Structure | N-acetyl-L-α-aspartyl-L-glutamic acid |

Metabolism

The primary metabolic pathway for AAMA in the central nervous system is well-characterized. It undergoes hydrolysis by the enzyme glutamate (B1630785) carboxypeptidase II (GCPII), yielding N-acetylaspartate (NAA) and glutamate.

Tissue Distribution

Experimental Protocols for PBPK Model Parameterization

To construct a comprehensive PBPK model, several key pharmacokinetic parameters must be experimentally determined. The following sections outline detailed methodologies for these essential experiments.

In Vitro Metabolic Stability

This assay determines the susceptibility of AAMA to metabolism by liver enzymes, primarily to assess its first-pass metabolism and systemic clearance.

Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Prepare a stock solution of AAMA in a suitable solvent (e.g., water or DMSO).

-

Obtain pooled human, rat, or mouse liver microsomes from a commercial vendor.

-

Prepare an NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, or a simple NADPH solution.

-

Prepare a positive control solution (e.g., a compound with a known metabolic profile like dextromethorphan).

-

Prepare an internal standard (IS) solution for LC-MS/MS analysis.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) with the potassium phosphate buffer.

-

Add the AAMA stock solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding a quenching solution, such as ice-cold acetonitrile (B52724) containing the internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of AAMA at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of AAMA remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL).

-

Plasma Protein Binding

This experiment quantifies the extent to which AAMA binds to plasma proteins, which influences its distribution and availability to target tissues.

Protocol: Equilibrium Dialysis

-

Materials:

-

Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).

-

Human or animal plasma.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

AAMA stock solution.

-

-

Procedure:

-

Spike the plasma with AAMA to a known concentration.

-

Load the AAMA-spiked plasma into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.

-

Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of AAMA in both samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

The concentration in the buffer chamber represents the unbound drug concentration.

-

Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

-

The percentage of plasma protein binding is calculated as (1 - fu) * 100.

-

In Vivo Pharmacokinetic Studies

These studies are essential to understand the complete ADME profile of AAMA in a living organism.

Protocol: Single-Dose Pharmacokinetic Study in Rodents

-

Animal Model:

-

Use a suitable rodent model, such as male Sprague-Dawley rats.

-

Acclimatize the animals before the study.

-

-

Dosing:

-

Divide the animals into two groups: intravenous (IV) and oral (PO) administration.

-

For the IV group, administer a single bolus dose of AAMA via the tail vein.

-

For the PO group, administer a single dose of AAMA via oral gavage.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

-

Tissue Distribution (Optional but Recommended):

-

At the end of the study, euthanize the animals and collect major organs and tissues (e.g., liver, kidneys, brain, muscle, fat).

-

Homogenize the tissues and determine the concentration of AAMA in each.

-

-

Sample Analysis:

-

Analyze the plasma and tissue homogenate samples for AAMA concentration using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration-time data for both IV and PO groups.

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t½)

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

-

Calculate the oral bioavailability (F) using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV).

-

Visualization of Workflows and Pathways

Diagrams are crucial for visualizing the complex processes involved in PBPK modeling.

Caption: Experimental workflow for generating AAMA pharmacokinetic data.

References

The Gold Standard for Acrylamide Biomonitoring: A Technical Guide to Using AAMA in Epidemiological Studies

For Researchers, Scientists, and Drug Development Professionals

Acrylamide (B121943), a process contaminant formed in carbohydrate-rich foods during high-temperature cooking, is a known neurotoxin and is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer.[1][2] Accurate assessment of human exposure to acrylamide is therefore critical for epidemiological studies investigating its health effects. This technical guide provides an in-depth overview of the use of N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a principal urinary metabolite of acrylamide, as a reliable biomarker of exposure.

Introduction to AAMA as a Biomarker

Upon ingestion, acrylamide is absorbed and metabolized in the human body through two primary pathways.[3][4] One major pathway involves the conjugation of acrylamide with glutathione (B108866) (GSH), which is subsequently metabolized to AAMA and excreted in the urine.[3][5] The other pathway involves the oxidation of acrylamide by cytochrome P450 2E1 to a more reactive epoxide, glycidamide (B1671898) (GA), which is also conjugated with GSH to form N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA).[4][6]